2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone
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Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Applications
Research into structurally similar compounds, such as benzothiazinones, reveals significant antitubercular properties. For example, the structural study of a promising antitubercular drug candidate highlighted its potential effectiveness against Mycobacterium tuberculosis, indicating the compound's relevance in developing new treatments for tuberculosis (Richter et al., 2022). This suggests that derivatives of benzophenone, like the one , could have applications in researching and developing antitubercular agents.
Antiviral Activity
Another area of application is in the development of antiviral drugs. Spirothiazolidinone compounds, which share a structural motif with the compound , have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This underscores the potential of such compounds in the synthesis of new antiviral medications.
Synthesis and Chemical Reactions
The compound's structural framework also lends itself to exploration in synthetic chemistry. For instance, research on similar spiro compounds has led to novel synthesis methods and understanding of regioselectivity in chemical reactions (Koszytkowska-Stawińska et al., 2004). Such studies contribute to the broader knowledge of chemical synthesis techniques, potentially influencing how researchers approach the synthesis of complex molecules.
Environmental Remediation
Additionally, compounds with benzophenone structures have been studied for their removal from environmental matrices. For example, research on benzophenone-type UV filters in urine highlighted concerns about environmental and human exposure (Gao et al., 2015). This suggests that compounds similar to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone could be relevant in studies focusing on environmental pollution and remediation strategies.
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGRIVARSFEAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643748 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-82-3 |
Source
|
Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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